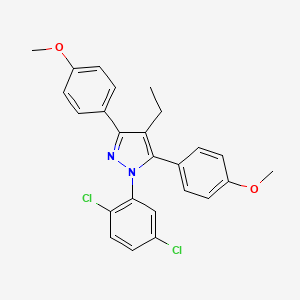![molecular formula C32H38N4O4 B10894891 Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}](/img/structure/B10894891.png)
Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its piperazine moiety is known to enhance the binding affinity and selectivity of ligands for specific biological targets .
Medicine
In medicine, 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE is investigated for its potential therapeutic applications. Piperazine derivatives are commonly found in drugs used to treat conditions such as cardiac hypertrophy, congestive heart failure, and hypertension .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including changes in enzyme activity, receptor signaling, and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds are known for their affinity for alpha1-adrenergic receptors and are used in the treatment of various neurological conditions.
4-(2-Methoxyphenyl)piperazinomethanone: This compound has similar structural features and is studied for its potential therapeutic applications.
Uniqueness
What sets 4-(2-ETHOXYPHENYL)PIPERAZINOPIPERAZINO]CARBONYL}PHENYL)METHANONE apart is its unique combination of the piperazine moiety with the ethoxyphenyl and carbonyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C32H38N4O4 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
[4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]phenyl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C32H38N4O4/c1-3-39-29-11-7-5-9-27(29)33-17-21-35(22-18-33)31(37)25-13-15-26(16-14-25)32(38)36-23-19-34(20-24-36)28-10-6-8-12-30(28)40-4-2/h5-16H,3-4,17-24H2,1-2H3 |
Clé InChI |
OCNDHICWPQVTTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10894810.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10894817.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-(propan-2-yl)hydrazinecarbothioamide](/img/structure/B10894826.png)
![(2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10894839.png)
![(Z)-3-(1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyano-N-(4-methoxy-phenyl)-acrylamide](/img/structure/B10894846.png)
![4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10894848.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B10894871.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894877.png)
![(2E)-3-{3-[(2-cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10894883.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10894890.png)
![1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10894898.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894899.png)
![1-(butan-2-yl)-5-(difluoromethyl)-2-sulfanyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894905.png)

